

## A Technical Guide to Nu-Cap Technologies: Innovations in Encapsulation and Drug Delivery

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores two distinct and innovative platforms referred to under the umbrella of "**Nu-Cap**" technology: Nucaps®, a protein-based nanoencapsulation technology for enhancing the bioavailability of bioactive compounds and probiotics, and NuCana's ProTide™ technology, a novel approach to cancer therapy through the targeted delivery of chemotherapy agents. This guide will provide a detailed overview of the core principles, experimental data, methodologies, and intellectual property landscape of each technology.

## Nucaps®: Protein-Based Nanoencapsulation for Enhanced Bioavailability

Nucaps Nanotechnology, S.L., a Spanish foodtech company, has developed a patented technology for the encapsulation of bioactive compounds and probiotics within food-grade protein nanocarriers. This technology aims to address challenges such as low solubility, degradation in the gastrointestinal tract, and poor bioavailability of many nutraceuticals and active pharmaceutical ingredients (APIs).

#### **Core Technology**

The Nucaps® technology utilizes natural and Generally Recognized as Safe (GRAS) proteins, such as zein (from corn) and casein (from milk), to form nanocapsules and nanospheres.[1][2] These protein-based carriers protect the encapsulated active ingredient from degradation,



mask unpleasant tastes or odors, and facilitate controlled release and improved absorption in the intestine.[3] The resulting product is a stable, dry powder that can be easily incorporated into various formulations.

A key feature of the Nucaps® technology is a desolvation process followed by spray drying to produce the protein-based nanoparticles.[4] This method allows for the efficient encapsulation of active compounds.

#### **Quantitative Data**

The efficacy of the Nucaps® technology has been demonstrated in preclinical studies. A notable example is the nanoencapsulation of curcumin, a natural compound with low oral bioavailability.

Parameter	Zein Nanoparticles (Empty)	Curcumin-Loaded Zein Nanoparticles	Reference
Mean Particle Size	~200 nm	Not specified	[4]
Polydispersity Index (PDI)	< 0.3	< 0.3	[4]
Encapsulation Efficiency	N/A	~98%	[4]
Oral Bioavailability Increase (vs. standard curcumin)	N/A	9-fold	[4][5]

#### **Experimental Protocols**

Preparation of Curcumin-Loaded Zein Nanoparticles:

The nanoparticles are prepared using a desolvation method. Briefly, zein and curcumin are dissolved in an aqueous ethanol solution. Then, purified water is added to induce the desolvation of zein, leading to the formation of nanoparticles with encapsulated curcumin. A solution of a cryoprotectant (e.g., mannitol) is added before the suspension is spray-dried to

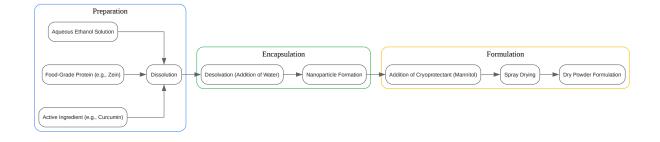


obtain a powder formulation. The spray-drying conditions are carefully controlled, with an inlet temperature of 100°C and an outlet temperature between 60-70°C.[4]

In Vivo Pharmacokinetic Study in Wistar Rats:

To assess the oral bioavailability, Wistar rats are administered a single oral dose of 250 mg/kg of either standard curcumin or curcumin-loaded zein nanoparticles. Blood samples are collected at various time points, and the plasma concentrations of curcumin and its metabolites are determined using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4]

# Mandatory Visualization: Nucaps® Encapsulation Workflow



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Caption: A simplified workflow of the Nucaps® protein-based nanoencapsulation process.

#### **Intellectual Property**

Nucaps Nanotechnology, S.L. has protected its technology through international patent applications. The company was founded based on technology developed by a consortium



including the University of Navarra, the National Centre for Technology and Food Safety (CNTA), and the pharmaceutical company IDIFARMA.[1][3] A recent patent application, US20240342234A1, filed by DreemBio SAS and Nucaps Nanotechnology SL, further highlights their ongoing innovation in this field.[6]

# NuCana's ProTide™ Technology: A Targeted Approach to Cancer Therapy

NuCana plc, a clinical-stage biopharmaceutical company, has developed the ProTide™ technology, a phosphoramidate-based prodrug approach designed to improve the efficacy and safety of nucleoside analogs, a class of chemotherapy agents.

#### **Core Technology**

The ProTide™ technology involves chemically modifying nucleoside analogs by adding a phosphoramidate moiety. This "cap" is designed to mask the negative charge of the phosphate group, allowing the ProTide to more readily diffuse across cell membranes, bypassing the need for nucleoside transporters which can be a mechanism of cancer cell resistance.

Once inside the cancer cell, the phosphoramidate cap is cleaved by intracellular enzymes, notably Histidine Triad Nucleotide-binding protein 1 (HINT1), to release the activated monophosphate form of the nucleoside analog.[7][8][9] This active metabolite can then be further phosphorylated to the triphosphate form, which exerts the cytotoxic effect by interfering with DNA and RNA synthesis. This approach is designed to generate higher concentrations of the active anti-cancer metabolite directly within cancer cells, thereby overcoming key resistance mechanisms.[10]

#### **Key Drug Candidates and Clinical Data**

NuCana has several ProTide candidates in clinical development, including NUC-7738 and NUC-3373.

NUC-7738: A ProTide of 3'-deoxyadenosine (cordycepin).



Clinical Trial	Indication	Treatment	Key Results	Reference
NuTide:701 (Phase 2)	PD-1 inhibitor- resistant metastatic melanoma	NUC-7738 + Pembrolizumab	Disease Control Rate: 75% (9 out of 12 patients). 2 Partial Responses. 7 patients with progression-free survival > 5 months.	[4]
NuTide:701 (Expansion Cohort)	PD-1 inhibitor- resistant metastatic melanoma	NUC-7738 + Pembrolizumab	2 partial responses (one confirmed) and 7 cases of stable disease in 9 patients.	[11][12]

NUC-3373: A ProTide of 5-fluoro-2'-deoxyuridine (FUDR).



Clinical Trial	Indication	Treatment	Key Results	Reference
NuTide:303 (Module 1, Phase 1b/2)	Advanced solid tumors (PD-(L)1 experienced)	NUC-3373 + Pembrolizumab	Objective Response Rate: 22%. Disease Control Rate: 67%. Confirmed Partial Responses in 2 patients and Stable Disease in 4 patients.	[13]
NuTide:303 (Module 1, Case Studies)	Urothelial bladder cancer	NUC-3373 + Pembrolizumab	100% reduction in target lesion; on treatment for over 10 months.	[13]
NuTide:303 (Module 1, Case Studies)	BRAF mutant metastatic cutaneous melanoma	NUC-3373 + Pembrolizumab	81% reduction in target lesion; on treatment for over 12 months.	[13]

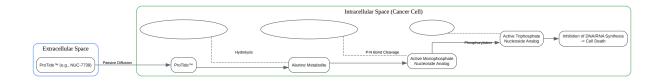
### **Experimental Protocols**

Preclinical Assessment of NUC-3373's Immunogenic Effects:

In vitro studies have been conducted to evaluate the immunomodulatory properties of NUC-3373. These experiments demonstrated that NUC-3373 promotes the release of damage-associated molecular patterns (DAMPs) from cancer cells, enhances the activation of natural killer (NK) cells, and, in combination with a PD-1 inhibitor, increases tumor cell death by activating lymphocytes.[14]

# Mandatory Visualization: NuCana's ProTide™ Activation Pathway





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Caption: The intracellular activation pathway of NuCana's ProTide™ technology.

### **Intellectual Property**

NuCana plc holds a robust intellectual property portfolio protecting its ProTide™ technology and drug candidates. The company has over 85 issued patents worldwide for NUC-7738 alone. [15] Key patents cover the composition of matter for their drug candidates, as well as their formulation and synthesis.

Selected U.S. Patents Assigned to NuCana plc:



Patent Number	Title	Grant Date
US12,054,510	2? and/or 5? amino-acid ester phosphoramidate 3?-deoxy adenosine derivatives as anti- cancer compounds (covers NUC-7738)	September 25, 2024
US12,054,511	Synthesis of phosphate derivatives (covers NUC-3373)	August 6, 2024
US11,786,544	Formulations of phosphoramidate derivatives of nucleoside drugs	October 17, 2023
US11,707,477	Formulation comprising a gemcitabine-prodrug	July 25, 2023

These patents provide broad protection for NuCana's core technology and its application in developing novel cancer therapies. The company continues to strengthen its patent estate, with recent grants in major markets like the United States and China.[15][16][17]

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